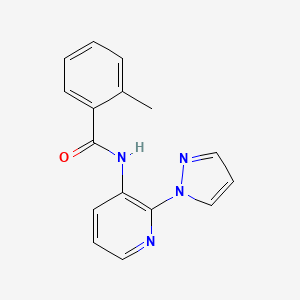![molecular formula C15H18N2O2 B7539215 N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide, commonly known as CXCR4 antagonist, is a small molecule that has shown potential in scientific research applications. It is a potent and selective inhibitor of CXCR4, a chemokine receptor that plays a crucial role in various physiological processes, including immune cell trafficking, embryonic development, and cancer metastasis.
作用机制
The mechanism of action of CXCR4 antagonist involves the inhibition of CXCR4, a chemokine receptor that binds to the ligand CXCL12. CXCR4 is expressed on various cell types, including cancer cells, immune cells, and stem cells. By inhibiting CXCR4, CXCR4 antagonist blocks the signaling pathway that regulates cell migration, invasion, and differentiation. This results in the inhibition of cancer metastasis, reduction of inflammation, and promotion of stem cell differentiation.
Biochemical and physiological effects:
CXCR4 antagonist has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell migration and invasion, reduction of inflammation, and promotion of stem cell differentiation. In addition, CXCR4 antagonist has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
实验室实验的优点和局限性
CXCR4 antagonist has several advantages for lab experiments, including its high potency and selectivity, relatively easy synthesis method, and well-established mechanism of action. However, CXCR4 antagonist also has some limitations, including its potential toxicity and off-target effects, which require careful consideration when designing experiments.
未来方向
There are several future directions for CXCR4 antagonist research, including the development of more potent and selective CXCR4 antagonists, the investigation of CXCR4 antagonist in combination with other cancer treatments, and the exploration of CXCR4 antagonist in other scientific research applications, such as neurology and cardiovascular disease.
Conclusion:
In conclusion, CXCR4 antagonist is a small molecule that has shown potential in scientific research applications, particularly in cancer research, immunology, and stem cell research. Its mechanism of action involves the inhibition of CXCR4, a chemokine receptor that plays a crucial role in various physiological processes. CXCR4 antagonist has several advantages for lab experiments, but also has some limitations that require careful consideration. There are several future directions for CXCR4 antagonist research, which could lead to the development of more effective treatments for cancer and other diseases.
合成方法
The synthesis of CXCR4 antagonist involves the reaction of 3-cyanobenzyl bromide with N-methyl-4-oxane carboxamide in the presence of a base, such as potassium carbonate. The reaction results in the formation of CXCR4 antagonist as a white solid, which can be purified by recrystallization or column chromatography. The yield of the synthesis method is relatively high, making it suitable for large-scale production.
科学研究应用
CXCR4 antagonist has been extensively studied in various scientific research applications, including cancer research, immunology, and stem cell research. In cancer research, CXCR4 antagonist has been shown to inhibit cancer cell migration and invasion, which are essential steps in cancer metastasis. In immunology, CXCR4 antagonist has been used to block the recruitment of immune cells to the site of inflammation, reducing the inflammatory response. In stem cell research, CXCR4 antagonist has been used to promote the differentiation of stem cells into specific cell types.
属性
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(15(18)14-5-7-19-8-6-14)11-13-4-2-3-12(9-13)10-16/h2-4,9,14H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCRJOWTISPEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)